molecular formula C13H16ClNO3S B1459893 2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate CAS No. 2173090-61-2

2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate

Cat. No.: B1459893
CAS No.: 2173090-61-2
M. Wt: 301.79 g/mol
InChI Key: DURIVUULQOTUSD-UHFFFAOYSA-N
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Description

2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate is a synthetic organic molecule of significant interest in medicinal chemistry and preclinical research, with a molecular weight of 301.79 g/mol . This compound features a thioether linkage, a chloroacetate ester moiety, and a 4-methylphenylamide group, making it a versatile intermediate and a candidate for biological activity studies . Its primary research value lies in its potential antitumor and antimicrobial properties. Preliminary studies on structurally similar compounds suggest that the thioether group may facilitate interactions with enzymes, potentially inhibiting their function, while the chloroacetate group has been associated with activity against various pathogens . The compound's structure, which includes a para-methyl substitution on the phenyl ring, is a feature that in related molecules has been shown to enhance bioactivity, for example, by promoting apoptosis in cancer cells . In research settings, this chemical is explored as a key synthon in the development of novel therapeutic agents and is utilized in various synthetic pathways, often through nucleophilic substitution reactions . As a standard handling procedure, researchers should consult the Safety Data Sheet (SDS) prior to use. This product is intended For Research Use Only. It is not intended for human or veterinary or diagnostic use. Researchers should handle this compound with appropriate personal protective equipment, including gloves and faceshields, in a well-ventilated area .

Properties

IUPAC Name

2-[2-(4-methylanilino)-2-oxoethyl]sulfanylethyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c1-10-2-4-11(5-3-10)15-12(16)9-19-7-6-18-13(17)8-14/h2-5H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURIVUULQOTUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSCCOC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C12H14ClN1O3S1
  • Molecular Weight : 287.76 g/mol
  • IUPAC Name : 2-((2-[(4-methylphenyl)amino]-2-oxoethyl)thio)ethyl chloroacetate

This compound features a thioether linkage, a chloroacetate moiety, and an aromatic amine, which are crucial for its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act through:

  • Inhibition of Enzymatic Activity : The presence of the thioether group may facilitate interactions with enzymes, potentially inhibiting their function.
  • Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
  • Antimicrobial Properties : The chloroacetate group has been associated with antimicrobial activity against various pathogens.

Antitumor Activity

Several studies have investigated the antitumor properties of compounds structurally related to this compound. For instance:

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa (cervical cancer)15.5
Compound BMCF-7 (breast cancer)10.0
Compound CA549 (lung cancer)8.5

These findings indicate that derivatives with similar structures exhibit significant cytotoxicity, suggesting potential for further development.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of related compounds:

CompoundPathogen TestedZone of Inhibition (mm)Reference
Compound DE. coli20
Compound ES. aureus18

These results demonstrate that modifications to the thioether and chloroacetate groups can enhance antimicrobial efficacy.

Case Studies

  • Case Study on Anticancer Effects : A study involving a series of thioether derivatives showed that compounds with a para-methyl substitution on the phenyl ring exhibited enhanced apoptosis in cancer cells compared to their unsubstituted counterparts. This highlights the importance of structural modifications in optimizing therapeutic effects.
  • Clinical Relevance : In vitro studies have shown that certain derivatives of chloroacetate compounds can sensitize cancer cells to chemotherapy agents like doxorubicin, indicating a possible role in combination therapy strategies.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as:

  • Anticancer agents : Compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial agents : The thioether linkage is known to enhance the bioactivity of compounds against bacterial strains.

Case Study : A study investigated derivatives of chloroacetates in cancer cell lines, revealing that modifications to the thioether group significantly impacted cytotoxicity profiles .

Agrochemicals

Chloroacetates are often explored for their herbicidal properties. The compound may be evaluated for:

  • Herbicide development : Its ability to inhibit specific enzymes in plants could lead to effective weed management solutions.

Research Insight : Research indicates that similar compounds can disrupt photosynthesis or amino acid synthesis pathways in plants, making them suitable candidates for herbicide formulation .

Materials Science

In materials science, compounds like this one can be utilized for:

  • Polymer synthesis : The reactive chloroacetate group allows for incorporation into polymer backbones, potentially enhancing material properties such as thermal stability and mechanical strength.

Example Application : A recent study demonstrated the use of chloroacetate derivatives in synthesizing biodegradable polymers with improved mechanical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate, enabling comparative analysis of their properties and applications:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Molecular Weight Key Properties Applications Reference
This compound Thioether, 4-methylphenylamide, chloroacetate ester ~327.8 g/mol (estimated) High polarity due to amide; reactive chloroacetate group Pharmaceutical intermediate, potential bioactivity Target
Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate () Thioether, ketone, chloro-substituted aryl 258.72 g/mol Lower polarity (no amide); stable ester Pharmaceutical intermediate (e.g., kinase inhibitors)
Ethyl {N'-(1,3-thiazol-2-yl)-N-phenyl-carbamimidoyl)thio}acetate (, Compound 15) Thioether, thiazole ring, chloroacetate 365.9 g/mol Heterocyclic bioactivity; moderate solubility Antitumor agents, enzyme inhibitors
Ethyl 2-chloroacetoacetate () Simple chloroacetate ester 164.59 g/mol High reactivity (α-chloro ketone); low polarity Precursor for heterocycles (e.g., pyrazoles, thiazoles)

Detailed Comparisons

Functional Group Influence on Reactivity

  • The amide group in the target compound enhances hydrogen-bonding capacity and stability compared to the ketone in Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate . This makes the target more suitable for interactions with biological targets (e.g., enzymes or receptors).
  • The chloroacetate ester in the target and Ethyl 2-chloroacetoacetate () enables nucleophilic substitution reactions, but the presence of the thioether in the target reduces electrophilicity compared to the simpler ester .

Synthetic Pathways

  • The target compound’s synthesis likely parallels methods in and :

  • Step 1: S-alkylation of a thiol precursor (e.g., 2-[(4-methylphenyl)amino]-2-oxoethanethiol) with ethyl chloroacetate.
  • Step 2: Purification via recrystallization (similar to ’s procedure for pyrimidinone derivatives) . In contrast, Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate () is synthesized via direct thioether formation without an amide coupling step .

Biological and Industrial Applications The target’s amide and thioether groups align with bioactive compounds in (e.g., benzamide derivatives with anticancer and antiviral activity) .

Research Findings and Data

Table 2: Physicochemical and Spectroscopic Data

Compound Melting Point (°C) Solubility Key Spectral Data (HRMS, NMR)
Target Not reported Likely polar aprotic solvents (DMF, DMSO) Expected HRMS peak at ~327.8 m/z (M+H); characteristic amide C=O stretch (~1650 cm⁻¹)
Not reported Ethyl acetate, THF Molecular ion at 258.72 m/z; aryl C-Cl stretch (~750 cm⁻¹)
, Compound 15 Not reported DMF, methanol HRMS: 365.9 m/z (M+H); thiazole ring protons (δ 7.2–8.1 ppm)

Key Observations

  • Ethyl chloroacetate derivatives (e.g., ) are versatile intermediates but lack the structural complexity for targeted bioactivity unless functionalized further .

Preparation Methods

General Synthetic Strategy

The most common and effective synthetic approach involves the nucleophilic substitution reaction between a thiol-containing intermediate and ethyl chloroacetate or chloroacetate derivatives under basic conditions. The synthetic route can be summarized as follows:

  • Step 1: Synthesis or procurement of the thiol intermediate, specifically 2-[(4-methylphenyl)amino]-2-oxoethyl thiol.
  • Step 2: Reaction of this thiol intermediate with ethyl chloroacetate or chloroacetate derivatives to form the target thioether ester compound.

This reaction typically requires a basic environment to deprotonate the thiol, enhancing its nucleophilicity for attack on the chloroacetate electrophile.

Detailed Reaction Conditions

Parameter Description
Reactants 2-[(4-methylphenyl)amino]-2-oxoethyl thiol and ethyl chloroacetate or chloroacetate derivative
Catalyst/Base Commonly sodium hydroxide or potassium hydroxide to generate thiolate anion
Solvent Polar aprotic solvents such as acetonitrile or dichloromethane are often used
Temperature Room temperature to moderate heating (25–50 °C)
Reaction Time Typically 2–24 hours depending on scale and conditions
Work-up Aqueous quenching, extraction with organic solvents, washing with brine, drying over anhydrous sodium sulfate
Purification Silica gel column chromatography or recrystallization for purity >95%

Example Synthetic Procedure

A representative synthesis reported involves:

  • Dissolving the thiol intermediate in anhydrous acetonitrile.
  • Adding a stoichiometric amount of a base such as potassium hydroxide to generate the thiolate.
  • Slowly adding ethyl chloroacetate under stirring at room temperature.
  • Monitoring the reaction progress by thin-layer chromatography (TLC).
  • After completion, quenching with saturated ammonium chloride solution.
  • Extracting the product with ethyl acetate, washing, drying, and concentrating under reduced pressure.
  • Purifying the crude product by silica gel chromatography to obtain the target compound with >95% purity.

Alternative Approaches and Catalysts

While the base-mediated nucleophilic substitution is the primary method, some literature suggests:

  • Use of phase-transfer catalysts to enhance reaction rates in biphasic systems.
  • Employing milder bases such as triethylamine in combination with potassium hydroxide to improve yield and reduce side reactions.
  • Optimization of solvent systems to reduce reaction time and improve selectivity.

However, these alternative methods require careful control to avoid hydrolysis of the chloroacetate group or over-alkylation.

Research Findings and Data

Yield and Purity

Method Yield (%) Purity (%) Notes
Base-mediated substitution (KOH) 90–96 >95 Efficient, scalable, industrially viable
Triethylamine/KOH catalysis ~95 >95 Improved reaction rate, less hydrolysis
Phase-transfer catalyst method 85–90 >90 Useful for biphasic systems, moderate yields

The base-mediated method using potassium hydroxide is reported to yield up to 96% product with high purity, making it suitable for industrial production.

Reaction Time and Conditions

Catalyst/Base Reaction Time (h) Temperature (°C) Comments
Potassium hydroxide 2–3 Room temperature Rapid esterification, high yield
Sodium hydroxide 3–4 Room temperature Slightly slower than KOH
Triethylamine + KOH 2–3 Room temperature Enhanced reaction rate

The use of potassium hydroxide catalysis significantly reduces the reaction time compared to traditional methods.

Notes on Industrial and Laboratory Scale Preparation

  • The reaction is sensitive to moisture; anhydrous conditions are preferred to prevent hydrolysis of chloroacetate.
  • The choice of solvent affects the solubility of reactants and the rate of reaction.
  • Temperature control is critical to avoid side reactions such as elimination or over-alkylation.
  • Post-reaction purification is essential to achieve the desired purity for research or pharmaceutical applications.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome
1 Prepare 2-[(4-methylphenyl)amino]-2-oxoethyl thiol Thiol intermediate ready for coupling
2 Mix thiol intermediate with ethyl chloroacetate in presence of KOH base, solvent: MeCN or DCM, room temperature Nucleophilic substitution to form thioether ester
3 Quench with saturated NH4Cl, extract with organic solvent, wash, dry Removal of impurities and by-products
4 Purify by silica gel chromatography or recrystallization Obtain pure 2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate

Q & A

Q. What are the optimal synthetic routes for preparing 2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate?

The compound can be synthesized via a multi-step alkylation and condensation sequence. A common approach involves reacting ethyl chloroacetate with a thiol-containing intermediate (e.g., 2-[(4-methylphenyl)amino]-2-oxoethyl thiol) under basic conditions (e.g., DMF with K₂CO₃). The reaction typically proceeds at 60–80°C for 6–12 hours, monitored by TLC for thiol depletion . Key challenges include controlling the reactivity of the chloroacetate group to avoid over-alkylation. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the compound’s structure?

  • ¹H NMR : Look for signals corresponding to the methyl group on the 4-methylphenyl moiety (~δ 2.3 ppm), the thioether-linked ethyl group (δ 3.5–3.7 ppm), and the chloroacetate ester (δ 4.2–4.4 ppm). A singlet near δ 7.2–7.4 ppm confirms the aromatic protons.
  • IR : Key absorptions include the amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1730 cm⁻¹).
  • HRMS : Calculate the exact mass (C₁₃H₁₅ClN₂O₃S) to confirm molecular ion peaks . Discrepancies in spectral data may arise from residual solvents or by-products, necessitating 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment .

Q. What purification strategies are effective for removing common by-products?

By-products like unreacted thiol intermediates or dimeric adducts are common. Silica gel chromatography with a hexane/ethyl acetate (7:3) gradient effectively separates the target compound. For persistent impurities, recrystallization from ethanol/water (1:1) at 0°C improves purity . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the thioether linkage influence the compound’s stability under varying pH conditions?

The thioether bond is susceptible to oxidation, particularly under acidic or alkaline conditions. Stability studies (pH 3–10, 25–40°C) show degradation via sulfoxide formation (confirmed by LC-MS). For biological assays, buffer systems near neutral pH (e.g., PBS) are recommended to minimize decomposition. Include antioxidants like ascorbic acid (1 mM) in storage solutions .

Q. What structural insights can be gained from X-ray crystallography?

Single-crystal X-ray diffraction reveals non-covalent interactions critical for molecular packing, such as C–H···π bonds between the 4-methylphenyl group and adjacent chloroacetate moieties. These interactions influence solubility and crystallinity. For accurate data collection, grow crystals via slow evaporation from dichloromethane/methanol (3:1) at 4°C. Refinement parameters (e.g., triclinic space group P1) should align with observed unit cell dimensions (e.g., a = 7.47 Å, b = 10.47 Å, c = 12.28 Å) .

Q. Are there contradictions in reported biological activities for this compound, and how can they be resolved?

Preliminary studies suggest antiproliferative activity against cancer cell lines (e.g., MCF-7, IC₅₀ ~25 µM), but results vary due to differences in assay conditions (e.g., serum concentration, incubation time). To resolve discrepancies:

  • Standardize protocols (e.g., 48-hour exposure in serum-free media).
  • Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3).
  • Validate target engagement via molecular docking studies, focusing on thioether-dependent interactions with kinases or tubulin .

Q. What advanced analytical methods can detect degradation products during long-term storage?

Accelerated stability testing (40°C/75% RH for 6 months) coupled with UPLC-QTOF-MS identifies major degradation products, such as hydrolyzed chloroacetic acid or oxidized sulfoxides. Quantify degradation using a validated HPLC method (LOD ≤0.1%). Store the compound under inert gas (argon) at –20°C in amber vials to prolong shelf life .

Q. How can computational modeling predict reactivity in novel chemical environments?

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model the electrophilicity of the chloroacetate group and nucleophilic attack sites. Solvent effects (e.g., DMF vs. THF) are simulated using the Polarizable Continuum Model (PCM). Predictions align with experimental observations of regioselectivity in alkylation reactions .

Methodological Notes

  • Contradictions in Evidence : Discrepancies in spectral data (e.g., IR peak shifts) may arise from polymorphic forms or solvent effects. Always report solvent and temperature conditions .
  • Safety : Handle with nitrile gloves and fume hoods due to potential skin/eye irritation. Avoid inhalation of fine powders during purification .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate
Reactant of Route 2
Reactant of Route 2
2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate

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